Ethyl 2,5-difluoroisonicotinate

Medicinal Chemistry Physicochemical Profiling Drug Design

For medicinal chemistry programs requiring a fluorinated isonicotinate scaffold with precise regiochemistry, this 2,5-difluoro isomer provides distinct electronic and steric properties unattainable with 2,6- or 2,3-difluoro analogs. The ethyl ester offers approximately 1.5-3× greater hydrolytic stability compared to the methyl ester, preventing premature deprotection during cross-coupling sequences. Key advantages: • Enables access to a regioisomerically unique product set for fragment-based library synthesis. • Blocks oxidative metabolism at C-2 and C-5 while enhancing passive membrane permeability.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B13020896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-difluoroisonicotinate
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1F)F
InChIInChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
InChIKeyOGAODZSFAJEBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,5-Difluoroisonicotinate: Fluorinated Pyridine Building Block


Ethyl 2,5-difluoroisonicotinate (CAS 1214387-10-6) is a fluorinated pyridine-4-carboxylic acid ethyl ester with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . It belongs to the difluoroisonicotinate ester family, characterized by two electron-withdrawing fluorine substituents at the 2- and 5-positions of the pyridine ring and an ethyl ester at the 4-position . This substitution pattern distinguishes it from its closest regioisomeric analogs—ethyl 2,6-difluoroisonicotinate (CAS 1214363-13-9) and ethyl 2,3-difluoroisonicotinate (CAS 1359828-98-0)—and from the non-fluorinated parent, ethyl isonicotinate (CAS 1570-45-2). The compound is commercially available at ≥97–98% purity from multiple suppliers and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research .

1
Regioselective functionalization at C-3 and C-6 positions
2
Reported LogP shift supports permeability-driven design
3
Ethyl ester facilitates orthogonal deprotection in multi-step routes

Why Regioisomer Selection Matters in Synthetic Route Design


Fluorinated pyridine building blocks are not interchangeable. The position of fluorine substituents on the pyridine ring dictates the electronic environment, the sites available for subsequent functionalization, and the regiochemical outcome of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. As demonstrated by Bobbio et al. (2005), the concept of 'regioexhaustive substitution' applied to 2,5-difluoropyridine yields a distinct set of pyridinecarboxylic acid derivatives compared to those obtained from 2,3-difluoro- or 2-fluoropyridine scaffolds, proving that each regioisomer opens a unique chemical space [2]. Furthermore, the ethyl ester moiety provides a different hydrolysis and transesterification profile compared to the methyl ester analog (methyl 2,5-difluoroisonicotinate), affecting both the kinetics of deprotection and the compatibility with downstream reaction conditions. Selecting the 2,5-difluoro regioisomer with the ethyl ester is therefore a deliberate choice driven by the precise regiochemical requirements of the target synthetic sequence.

Regioisomer pattern mismatch
2,5-difluoro placement offers distinct vacant positions vs. 2,3- or 2,6-difluoro; derivatization product sets do not overlap.
Ester hydrolysis rate difference
Ethyl ester hydrolyzes slower than methyl analog; premature deprotection risk and synthetic compatibility window may differ.
Purity not sole selection driver
All difluoro regioisomers are available at comparable ≥97% purity; regiochemistry, not purity, dictates synthetic fit.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Enhancement vs. Non-Fluorinated Scaffold

The incorporation of two fluorine atoms at the 2- and 5-positions of the pyridine ring increases the lipophilicity (LogP) of the isonicotinate scaffold compared to the non-fluorinated parent compound. The closest available computed LogP for ethyl 2,6-difluoroisonicotinate—a regioisomer sharing the same molecular formula—is reported as XLogP3 = 1.9 [1] and LogP = 1.54 , while ethyl isonicotinate (non-fluorinated) has a measured LogP of 1.42 . Assuming comparable lipophilicity across the difluoro regioisomers (identical molecular formula and similar topology), this represents a LogP increase of approximately 0.12–0.48 units, which is meaningful for modulating passive membrane permeability and nonspecific protein binding in lead optimization programs. A direct experimentally determined LogP for ethyl 2,5-difluoroisonicotinate is not currently published; the inference is drawn from the closest regioisomer.

Lipophilicity Enhancement
Class-level
ΔLogP ≈ +0.12 to +0.48 vs. non-fluorinated scaffold (inferred from regioisomer)
May improve membrane permeability in lead optimization programs.
Direct experimental LogP for target not published; class-level inference.
Medicinal Chemistry Physicochemical Profiling Drug Design

Regioselective Functionalization: 2,5-Difluoro vs. 2,3-Difluoro Pattern

The 2,5-difluoro substitution pattern on the pyridine ring leaves the C-3 and C-6 positions vacant and available for further derivatization, creating a fundamentally different electronic and steric environment compared to the 2,3-difluoro and 2,6-difluoro regioisomers. Bobbio et al. (2005) demonstrated that 2,5-difluoropyridine, when subjected to 'regioexhaustive substitution' via regioselective metalation and subsequent carboxylation, yields approximately six distinct fluorinated pyridinecarboxylic acid derivatives—a product set that differs from those derived from 2,3-difluoropyridine under identical conditions [1]. The 2,5-pattern places one fluorine ortho to the ring nitrogen (C-2) and one at the meta position (C-5), which modulates the electron density at C-3 and C-6 differently than the 2,3-pattern (ortho/ortho-like) or the symmetrical 2,6-pattern (both ortho). This translates to predictable differences in SNAr reactivity: the C-2 fluorine (ortho to nitrogen, para to ester) is activated for displacement by the combined electron-withdrawing effect of the ring nitrogen and the ester group, while the C-5 fluorine (meta to nitrogen) is less activated, enabling sequential, chemoselective functionalization [2].

Regioselective Derivatization
Class-level
~6 distinct fluorinated pyridinecarboxylic acids from 2,5-difluoro scaffold; non-overlapping sets from other regioisomers
Regiochemistry determines accessible chemical space for SAR.
Based on regioexhaustive substitution methodology; yield specifics not head-to-head.
Synthetic Methodology Cross-Coupling Regioselectivity

Ethyl vs. Methyl Ester Hydrolysis Kinetics

The ethyl ester of 2,5-difluoroisonicotinate offers a measurably different hydrolysis and transesterification profile compared to the corresponding methyl ester. Ethyl esters generally hydrolyze approximately 1.5–3× more slowly than methyl esters under both acidic and basic conditions due to the increased steric bulk of the ethoxy group hindering nucleophilic attack at the carbonyl carbon. This difference is well-established in the physical organic chemistry literature [1]. In practical terms, the ethyl ester provides a wider operational window for synthetic transformations that must be performed in the presence of the ester—such as SNAr displacements of the fluorine atoms or metal-catalyzed cross-couplings—before ester deprotection. For methyl 2,5-difluoroisonicotinate, premature hydrolysis can lead to the free acid (2,5-difluoroisonicotinic acid, CAS 851386-39-5), which may coordinate metal catalysts or participate in unwanted side reactions . The ethyl ester thus offers superior compatibility with multi-step synthetic sequences requiring orthogonal deprotection.

Ester Hydrolysis Kinetics
Class-level
Ethyl ester hydrolyzes ~1.5–3× slower than methyl ester
Wider operational window before deprotection.
General alkyl ester class behavior under alkaline conditions.
Synthetic Chemistry Protecting Group Strategy Hydrolysis Kinetics

Commercial Purity and Storage Benchmarking

Ethyl 2,5-difluoroisonicotinate is commercially available at a purity specification of ≥97% (VWR ) and 98% (Leyan ). This is comparable to the purity specifications reported for its closest regioisomeric analogs: ethyl 2,6-difluoroisonicotinate at 98% (Leyan , Boroncore NLT 98% ) and ethyl 2,3-difluoroisonicotinate at ≥98% (ChemScene ). The compound requires refrigerated storage (VWR specifies refrigerator ), consistent with the storage conditions for ethyl 2,3-difluoroisonicotinate (4°C, ChemScene ), indicating comparable thermal stability across the difluoroisonicotinate ester family. No supplier currently publishes a certificate of analysis (CoA) with batch-specific HPLC purity data for ethyl 2,5-difluoroisonicotinate in the public domain; purity claims are based on supplier catalog specifications.

Commercial Purity
Specification review
≥97–98% purity across all difluoro regioisomers; refrigerated storage
Fit-for-purpose at research scale; procurement driven by regiochemistry.
Supplier catalog data; no public batch-specific CoA available.
Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios


Lead Optimization for Enhanced Lipophilicity

When a medicinal chemistry program identifies an isonicotinate-based hit with suboptimal membrane permeability, replacement of the non-fluorinated scaffold with ethyl 2,5-difluoroisonicotinate can increase LogP by an estimated 0.12–0.48 units (inferred from regioisomer data ), while retaining the ethyl ester for controlled hydrolysis. This is particularly relevant for CNS-targeted programs or intracellular kinase inhibitors where passive diffusion across lipid bilayers is rate-limiting. The fluorine atoms also block potential sites of oxidative metabolism (C-2 and C-5), contributing to improved metabolic stability—a class-level benefit documented broadly for fluorinated heterocycles in drug discovery .

Orthogonal Protection in Multi-Step Synthesis

In synthetic routes where the 2,5-difluoroisonicotinate core must undergo nucleophilic aromatic substitution at C-2 or C-6, or metal-catalyzed cross-coupling at the vacant C-3 position, before ester deprotection, the ethyl ester of ethyl 2,5-difluoroisonicotinate provides greater hydrolytic stability compared to the methyl ester analog. The approximately 1.5–3× slower hydrolysis rate of ethyl versus methyl esters (established class behavior ) translates to a wider operational window, reducing premature conversion to 2,5-difluoroisonicotinic acid, which could otherwise coordinate palladium or nickel catalysts and compromise coupling efficiency. This scenario is common in the synthesis of elaborated biaryl or amino-substituted pyridine pharmacophores.

Diversity-Oriented Synthesis of Fluorinated Libraries

For laboratories building fluorinated fragment libraries or exploring chemical space around the pyridine-4-carboxylate core, ethyl 2,5-difluoroisonicotinate enables access to a regioisomerically distinct product set compared to the 2,6- or 2,3-difluoro analogs. As established by Bobbio et al., the 2,5-difluoropyridine scaffold yields approximately six unique fluorinated pyridinecarboxylic acids via regioexhaustive metalation-carboxylation, each with substitution patterns not accessible from the other regioisomers . This is critical for SAR exploration where the position of the carboxylic acid or other functional groups on the pyridine ring determines binding interactions with biological targets.

Application
Selection Property
Validation Focus
Lead Optimization for Lipophilicity
Fluorine substitution (2,5-difluoro) and LogP shift
Lipophilicity-dependent permeability assessment
Orthogonal Protection in Multi-Step Synthesis
Ethyl ester hydrolysis rate vs. methyl ester
Deprotection timing compatibility under reaction conditions
Diversity-Oriented Library Synthesis
2,5-difluoro regioisomeric scaffold
Regioselective derivatization product verification
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